2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a benzyl thioether, and a methoxyphenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Thioether Group: This step involves the reaction of a benzyl halide with a thiol in the presence of a base.
Attachment of the Methoxyphenyl Acetamide Group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Research: It may be used as a probe to study biological processes or as a tool in biochemical assays.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring and benzyl thioether groups could play crucial roles in binding to the target molecules, while the methoxyphenyl acetamide group might enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy groups on both the benzyl and phenyl rings can affect its electronic properties and interactions with other molecules.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-17-6-4-5-15(9-17)22-20(24)10-16-13-29-21(23-16)28-12-14-7-18(26-2)11-19(8-14)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPALSAQHLKOMMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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